![molecular formula C11H13ClF3N3O2 B2593477 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride CAS No. 1049789-26-5](/img/structure/B2593477.png)

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

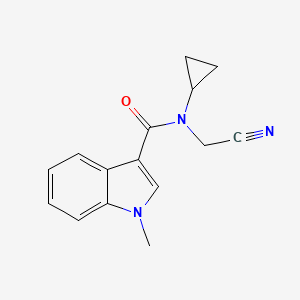

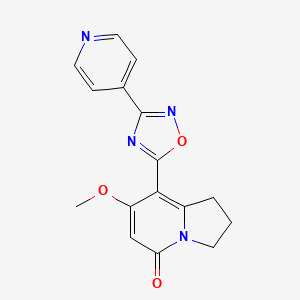

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride is a chemical compound with the molecular formula C11H12F3N3O2 . It is also known by its CAS number 381242-61-1 .

Molecular Structure Analysis

The molecular structure of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride can be represented by the InChI code: 1S/C11H12F3N3O2.ClH/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)16-5-3-15-4-6-16;/h1-2,7,15H,3-6H2;1H .Physical And Chemical Properties Analysis

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride has a molecular weight of 275.23 g/mol . Its exact mass is 275.08816112 g/mol and its monoisotopic mass is also 275.08816112 g/mol . The compound has a topological polar surface area of 61.1 Ų .Scientific Research Applications

Kinase Inhibition

The piperazine moiety in this compound plays a crucial role in designing kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is associated with diseases like cancer. Researchers have explored the use of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride as a scaffold for developing kinase inhibitors. By modifying the piperazine ring, scientists can fine-tune the compound’s binding affinity and selectivity toward specific kinases .

Receptor Modulation

The hydrophilic nature of the piperazine ring makes it an ideal pharmacophore for receptor modulation. Researchers have investigated this compound as a potential ligand for various receptors, including G protein-coupled receptors (GPCRs) and ion channels. By attaching functional groups to the piperazine core, scientists can tailor its interactions with specific receptor subtypes .

Buchwald–Hartwig Amination

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride serves as a valuable building block in synthetic chemistry. The Buchwald–Hartwig amination, a powerful cross-coupling reaction, allows researchers to introduce diverse substituents onto the piperazine ring. This method enables the creation of structurally diverse compounds for drug discovery .

Aromatic Nucleophilic Substitution

The trifluoromethyl-substituted phenyl group in the compound enhances its reactivity in aromatic nucleophilic substitution reactions. Researchers have utilized this property to functionalize the piperazine ring with various aryl or heteroaryl groups. These modified derivatives can be further evaluated for biological activity .

Reductive Amination

The reductive amination of 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride allows the introduction of diverse amines. This synthetic strategy enables the creation of libraries of piperazine derivatives with varying substituents. Researchers can then screen these compounds for biological effects, such as receptor binding or enzyme inhibition .

Finkelstein Alkylation and Amide Bond Formation

The compound’s trifluoromethyl group enhances its electrophilicity, making it amenable to Finkelstein alkylation and amide bond formation. These reactions allow the attachment of alkyl or acyl groups to the piperazine core. Researchers can explore the resulting derivatives for applications in medicinal chemistry .

Safety and Hazards

properties

IUPAC Name |

1-[4-nitro-2-(trifluoromethyl)phenyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O2.ClH/c12-11(13,14)9-7-8(17(18)19)1-2-10(9)16-5-3-15-4-6-16;/h1-2,7,15H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCCKZPLILRFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(Z)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2593401.png)

![3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2593404.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2593405.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593406.png)

![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2593412.png)

![Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2593415.png)